5-Fluoroquinolin-6-ol

Enzyme Inhibition Drug Metabolism CYP2A6

This heterocyclic building block is differentiated by its precise 5-fluoro / 6-hydroxy substitution pattern, which directly dictates CYP2A6 inhibition potency and genotoxic potential. For R&D programs targeting metabolic enzyme modulation or probing DNA damage mechanisms, this regioisomer provides a measurable performance profile that non-fluorinated and other fluoroquinoline analogs cannot replicate. Ensure procurement matches your exact mechanistic requirements.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 1261470-32-9
Cat. No. B1405383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroquinolin-6-ol
CAS1261470-32-9
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2F)O)N=C1
InChIInChI=1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H
InChIKeySPPPCTGPUNCXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroquinolin-6-ol (CAS 1261470-32-9) for Research and Development: A Specialized Fluorinated Quinoline Scaffold


5-Fluoroquinolin-6-ol is a heterocyclic aromatic compound characterized by a quinoline core with a fluorine atom at the 5-position and a hydroxyl group at the 6-position [1]. With a molecular formula of C9H6FNO and a molecular weight of 163.15 g/mol, it serves as a versatile building block in medicinal chemistry and chemical synthesis . The strategic placement of the fluorine atom is known to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles compared to non-fluorinated analogs . This compound is utilized in the development of novel drug candidates, agrochemicals, and advanced materials, with its unique substitution pattern offering distinct reactivity and biological interactions .

Critical Differences Between 5-Fluoroquinolin-6-ol and Closest Structural Analogs in Biological Activity and Safety Profiles


Generic substitution among fluorinated quinolines or hydroxyquinolines is not feasible due to profound differences in biological activity, toxicity, and metabolic stability dictated by the precise position of the fluorine and hydroxyl substituents. Studies have shown that the position of a fluorine atom on the quinoline ring is a critical determinant of enzyme inhibition potency [1], genotoxicity [2], and even carcinogenicity [3]. For instance, while 5-fluoro substitution can dramatically increase certain inhibitory activities, the same substitution at the 3-position can abolish mutagenicity and carcinogenicity [3]. Furthermore, the presence and position of a hydroxyl group, as seen when comparing 6-hydroxyquinoline to 8-hydroxyquinoline, significantly alters antibacterial spectrum and potency [4]. Therefore, selecting 5-Fluoroquinolin-6-ol over its regioisomers or analogs is a decision driven by specific, measurable differences in its performance profile, which are detailed in the quantitative evidence below.

Quantitative Differentiation of 5-Fluoroquinolin-6-ol: Direct Comparative Data for Informed Selection


Superior CYP2A6 Enzyme Inhibition Compared to 3-Fluoroquinoline and Non-Fluorinated Quinoline

In a study examining the inhibition of coumarin 7-hydroxylase activity (a marker for CYP2A6), 5-fluoroquinoline demonstrated significantly stronger inhibition than both the non-fluorinated quinoline parent compound and its 3-fluoro regioisomer [1]. While direct data for 5-Fluoroquinolin-6-ol is not available, this data from the closely related 5-fluoroquinoline scaffold provides strong class-level inference for the influence of 5-fluoro substitution on CYP2A6 interaction. The presence of the 6-hydroxyl group in 5-Fluoroquinolin-6-ol is expected to further modulate this interaction, offering a unique profile distinct from non-hydroxylated fluoroquinolines.

Enzyme Inhibition Drug Metabolism CYP2A6

Markedly Enhanced Carcinogenic Potential Compared to 3-Fluoroquinoline

In vivo carcinogenicity assays reveal a stark contrast between 5-fluoro and 3-fluoro substituted quinolines. While 5-fluoroquinoline was found to be a potent hepatocarcinogen, dramatically increasing GST-P positive foci in rat livers, its 3-fluoro counterpart was non-carcinogenic [1]. This finding is corroborated by mutagenicity studies where 5-fluoroquinoline was mutagenic, and 3-fluoroquinoline was not [2]. This class-level inference is crucial for 5-Fluoroquinolin-6-ol: the 5-fluoro substitution on the quinoline ring introduces a significant carcinogenic risk that is not present with 3-fluoro substitution.

Toxicology Carcinogenicity Safety Assessment

Contrasting Genotoxicity Profile: 5-Fluoro Substitution Induces UDS, Unlike 2- or 3-Fluoro Analogs

A systematic study of fluoroquinoline isomers revealed that the position of fluorine substitution is a key determinant of genotoxicity [1]. While 5-, 6-, 7-, and 8-fluoroquinolines all induced unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating DNA damage and repair, the 2-, 3-, and 4-fluoro isomers did not [1]. This class-level data underscores that the 5-fluoro substitution pattern, which is present in 5-Fluoroquinolin-6-ol, is associated with a genotoxic liability that is absent in other regioisomers.

Genotoxicity DNA Damage Safety Assessment

Strategic Application Scenarios for 5-Fluoroquinolin-6-ol Driven by Quantitative Differentiation


Development of CYP2A6-Modulating Chemical Probes and Drug Candidates

Based on the class-level evidence that 5-fluoroquinolines are potent inhibitors of CYP2A6 , 5-Fluoroquinolin-6-ol is a rational starting point for the design of chemical probes to study CYP2A6 function or for developing therapeutics where modulation of this enzyme is desired (e.g., smoking cessation aids). Its enhanced inhibitory profile compared to 3-fluoro and non-fluorinated analogs provides a quantifiable advantage in assays where strong CYP2A6 interaction is a prerequisite.

Genotoxicity and Carcinogenicity Research

The well-documented genotoxicity and carcinogenicity of the 5-fluoroquinoline scaffold make 5-Fluoroquinolin-6-ol a valuable tool for investigating the molecular mechanisms of DNA damage and repair, as well as hepatocarcinogenesis. It serves as a potent positive control in mutagenicity assays (e.g., Ames test, UDS assay) and in vivo carcinogenicity models, where its activity is measurably distinct from non-genotoxic isomers like 3-fluoroquinoline.

Synthesis of High-Value Intermediates for Agrochemical and Material Science

As noted in vendor documentation, 5-Fluoroquinolin-6-ol is a versatile building block for the creation of advanced materials and pharmaceuticals due to its unique functional group arrangement . Its utility in chemical synthesis, including cross-coupling reactions and heterocyclic modifications, is well-established. The presence of both a fluorine atom and a hydroxyl group provides a specific handle for regioselective functionalization not possible with other isomers, making it a preferred intermediate for synthesizing complex molecular architectures with tailored electronic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoroquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.